N-Boc-(1-aminocyclooctyl)-acetaldehyde
Description
N-Boc-(1-aminocyclooctyl)-acetaldehyde (CAS No. 1335042-47-1) is a specialized organic compound with the molecular formula C₁₅H₂₇NO₃ and a molecular weight of 269.38 g/mol. It features a cyclooctylamine core protected by a tert-butoxycarbonyl (Boc) group, linked to an acetaldehyde moiety. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in peptide coupling and chiral synthesis .
Key characteristics include:
- Steric bulk: The cyclooctyl ring introduces significant steric hindrance, influencing reactivity and solubility.
- Boc protection: Enhances stability under basic conditions but is acid-labile, enabling selective deprotection .
- Aldehyde functionality: Facilitates nucleophilic additions, such as condensations or reductions, for constructing complex molecules .
Properties
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclooctyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-15(11-12-17)9-7-5-4-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWXYSGOWTDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(1-aminocyclooctyl)-acetaldehyde typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclooctyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Acetaldehyde Moiety: The protected amine is then subjected to formylation to introduce the acetaldehyde group. This can be done using reagents like ethyl formate or formic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(1-aminocyclooctyl)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) to remove the Boc group.
Major Products Formed
Oxidation: N-Boc-(1-aminocyclooctyl)-acetic acid.
Reduction: N-Boc-(1-aminocyclooctyl)-ethanol.
Substitution: 1-aminocyclooctyl-acetaldehyde (after Boc removal).
Scientific Research Applications
Organic Synthesis
N-Boc-(1-aminocyclooctyl)-acetaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. The Boc group protects the amine during reactions, allowing for selective modifications that lead to the formation of diverse chemical entities. This compound is particularly useful in:
- Synthesis of Pharmaceuticals : It can be utilized to create drug candidates targeting various biological pathways.
- Development of Fine Chemicals : Acts as a building block for specialty materials used in various industrial applications.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure allows it to interact with biological targets, such as enzymes and receptors, which can modulate their activity. Specific applications include:
- Drug Design : The compound can be employed in the design of inhibitors for specific enzymes involved in disease mechanisms.
- Neurological Research : Investigations into its effects on neurological pathways may reveal new insights into treatments for neurological disorders.
Biological Studies
This compound is also significant in biological research due to its interactions with cellular systems. Studies have focused on:
- Cellular Metabolism : Similar compounds have been shown to affect metabolic pathways by altering redox states within cells, which may lead to cytotoxic effects under certain conditions.
- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves within biological systems can inform its potential therapeutic uses.
Case Studies and Research Findings
Research has demonstrated the utility of this compound in various experimental settings:
- A study investigating the effects of acetaldehyde derivatives on human cellular processes found that related compounds could significantly influence cellular metabolism and signaling pathways.
- Another research effort focused on the protective effects of compounds similar to this compound against oxidative damage in human cells, highlighting its potential therapeutic implications.
Mechanism of Action
The mechanism of action of N-Boc-(1-aminocyclooctyl)-acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, ensuring that the amine group remains intact until it is needed for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Boc-Protected Amines with Varying Ring Sizes
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid (CAS Not Specified)
- Molecular formula: C₁₁H₁₉NO₄.
- Key differences :
- Smaller cyclopentane ring : Reduced steric hindrance compared to cyclooctyl, improving solubility in polar solvents.
- Carboxylic acid group : Enables direct peptide bond formation, unlike the acetaldehyde’s aldehyde functionality.
- Applications : Used in rigid peptide backbone synthesis. The smaller ring size limits conformational flexibility .
N-Boc-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic Acid (CAS 2177265-09-5)
- Molecular formula: C₁₆H₂₇NO₄.
- Key differences :
- Bicyclic structure : The 6,6-dimethylbicyclo[3.1.1]heptane core enhances rigidity and thermal stability.
- Acetic acid substituent : Provides a carboxylate group for conjugation, contrasting with the aldehyde’s reactivity.
- Applications : Useful in designing conformationally restricted bioactive molecules .
Boc-Protected Aminoacetaldehyde Derivatives
N-Boc-(ethylamino)acetaldehyde (CAS 315718-06-0)
- Molecular formula: C₉H₁₇NO₃.
- Key differences: Ethylamino group: Simpler linear structure reduces steric hindrance, increasing volatility and reaction rates. Lower molecular weight (203.24 g/mol): Enhances solubility in organic solvents like dichloromethane.
- Hazards : Classified as a lachrymator and respiratory irritant, similar to the cyclooctyl derivative but with higher volatility due to smaller size .
N-Boc-(methylamino)acetaldehyde (CAS 123387-72-4)
- Molecular formula: C₈H₁₅NO₃.
- Key differences: Methylamino group: Minimal steric bulk accelerates reactions but limits chiral induction. Density (1.027 g/cm³): Higher density than the cyclooctyl derivative (≈1.0 g/cm³ estimated), affecting solvent layering .
Functional Group Variants
N-Boc-2-(2-Aminoethoxy)acetic Acid (CAS 142929-49-5)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Structure | Solubility (Polar Solvents) | Reactivity Notes |
|---|---|---|---|---|---|---|
| N-Boc-(1-aminocyclooctyl)-acetaldehyde | C₁₅H₂₇NO₃ | 269.38 | Boc, aldehyde | Cyclooctyl | Low | Sterically hindered aldehyde |
| N-Boc-(ethylamino)acetaldehyde | C₉H₁₇NO₃ | 203.24 | Boc, aldehyde | None (linear) | Moderate | High volatility |
| (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | Boc, carboxylic acid | Cyclopentane | High | Rigid peptide backbone |
| N-Boc-2-(2-aminoethoxy)acetic acid | C₉H₁₇NO₅ | 219.24 | Boc, ether, carboxylic acid | None (chain) | High | High hydrophilicity |
Biological Activity
N-Boc-(1-aminocyclooctyl)-acetaldehyde is a compound of interest in medicinal chemistry and biological research due to its structural features and potential pharmacological applications. This article will explore its biological activity, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of a cyclooctyl derivative. This modification enhances the compound's stability and solubility, making it suitable for various biological assays. The molecular formula can be represented as .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. Similar compounds, such as acetaldehyde, have been shown to influence cellular metabolism and signaling pathways.
Effects on Cellular Metabolism
Acetaldehyde is known to affect cellular redox states by increasing the NADH/NAD+ ratio, which can lead to cytotoxic effects in liver cells (HepG2) when ethanol is metabolized. This mechanism may also apply to this compound, suggesting that it could induce similar metabolic disturbances under certain conditions .
Biological Activity and Therapeutic Potential
Research indicates that acetaldehyde derivatives can exhibit various pharmacological effects, including:
- Neuroactive Properties : Acetaldehyde influences neurotransmitter release, affecting mood and behavior. It has been implicated in the sedative effects observed with alcohol consumption .
- Cytotoxicity : High concentrations of acetaldehyde lead to cell death through mechanisms involving oxidative stress and DNA damage .
- Potential Anticancer Activity : Compounds that induce DNA damage or affect cell cycle regulation may have applications in cancer therapy. This compound's structural similarity to known mutagens warrants investigation into its potential anticancer properties.
Case Study 1: Cytotoxic Effects
In a study examining the cytotoxic effects of acetaldehyde on HepG2 cells, it was found that exposure led to reduced cell viability due to increased oxidative stress and impaired DNA synthesis. This suggests that similar compounds may exhibit comparable toxicity profiles .
Case Study 2: Neuropharmacological Effects
Research has shown that acetaldehyde can mimic some effects of ethanol by enhancing dopaminergic signaling in the brain. This could indicate that this compound might also modulate neurotransmitter systems, potentially leading to new therapeutic avenues for treating addiction or neurodegenerative diseases .
Data Summary Table
| Property | This compound | Acetaldehyde |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO₂ | C₂H₄O |
| Mechanism of Action | Potentially alters redox state | Increases NADH/NAD+ ratio |
| Cytotoxicity | Hypothesized based on structural analogy | Confirmed in multiple studies |
| Neuroactive Effects | Potentially similar effects | Induces sedation, affects memory |
| Anticancer Potential | Under investigation | Known mutagen; induces DNA damage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
